4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride

Physical Organic Chemistry Reaction Mechanism Computational Chemistry

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride (CAS 1551793-37-3) is a polyfunctional aromatic sulfonyl chloride featuring an electrophilic –SO₂Cl group, a meta-fluorine substituent, and a para-cyanomethyl (–CH₂CN) moiety. With a molecular formula of C₈H₅ClFNO₂S and a molecular weight of 233.65 g/mol, this compound serves as a versatile intermediate for constructing sulfonamides, sulfonate esters, and sulfonothioates through nucleophilic displacement of the chloride leaving group.

Molecular Formula C8H5ClFNO2S
Molecular Weight 233.65 g/mol
CAS No. 1551793-37-3
Cat. No. B6358226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride
CAS1551793-37-3
Molecular FormulaC8H5ClFNO2S
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)F)CC#N
InChIInChI=1S/C8H5ClFNO2S/c9-14(12,13)7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
InChIKeyIKBNPCJCEGTZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride (CAS 1551793-37-3): A Dual-Functional Sulfonyl Chloride Building Block


4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride (CAS 1551793-37-3) is a polyfunctional aromatic sulfonyl chloride featuring an electrophilic –SO₂Cl group, a meta-fluorine substituent, and a para-cyanomethyl (–CH₂CN) moiety [1]. With a molecular formula of C₈H₅ClFNO₂S and a molecular weight of 233.65 g/mol, this compound serves as a versatile intermediate for constructing sulfonamides, sulfonate esters, and sulfonothioates through nucleophilic displacement of the chloride leaving group . The simultaneous presence of the electron-withdrawing fluorine and cyanomethyl groups distinguishes it from simpler benzenesulfonyl chlorides, imparting a unique electronic profile that modulates both its reactivity and the physicochemical properties of derived products [2].

Why Generic Benzenesulfonyl Chlorides Cannot Replace 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride in Structure-Activity Relationship-Driven Synthesis


Interchanging 4-(cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride with a common analog such as para-toluenesulfonyl chloride or even 4-(cyanomethyl)benzenesulfonyl chloride is not scientifically equivalent because the fluorine substituent fundamentally alters the electron density of the aromatic ring and consequently the electrophilicity of the sulfonyl chloride center [1]. Computational studies on para-substituted benzenesulfonyl chlorides have demonstrated that electron-withdrawing groups shift the hydrolysis mechanism from an SN2 to an SN3 pathway, directly affecting reaction rates and selectivity in nucleophilic substitutions [1]. Furthermore, the cyanomethyl group is not merely a passive spectator; it serves as a latent site for further functionalization or as a critical zinc-binding motif in medicinal chemistry, a capability entirely absent in methyl- or halo-only analogs [2].

Quantitative Differentiation of 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride from Closest Analogs: A Product-Specific Evidence Guide


Superior Electrophilicity and Altered Hydrolysis Mechanism Driven by Dual Electron-Withdrawing Substituents

The target compound's combination of a meta-fluorine (σₘ = 0.34) and a para-cyanomethyl group (σₚ ≈ 0.5) creates a synergistic electron-withdrawing effect that is greater than either substituent alone. Computational modeling of para-substituted benzenesulfonyl chlorides shows that electron-withdrawing groups (EWGs) promote an SN3 hydrolysis pathway over the typical SN2 mechanism, fundamentally changing the reaction coordinate [1]. The 4-(cyanomethyl)benzenesulfonyl chloride analog (CAS 28338-22-9) carries only one EWG, while the 3-fluorobenzenesulfonyl chloride analog (CAS 701-27-9) carries a single fluorine substituent; neither achieves the combined electronic depletion of the target compound.

Physical Organic Chemistry Reaction Mechanism Computational Chemistry

Cyanomethyl Group as a Pharmacophoric Element for Zinc-Dependent Enzyme Inhibition

N-cyanomethylsulfonamides derived from arylsulfonyl chlorides have been characterized as a distinct zinc-binding group (ZBG) for carbonic anhydrase (CA) isoforms. In a study by Winum et al., N-cyanomethyl-4-nitrophenylsulfonamide inhibited human CA II with a K_I of 90 nM, while the 4-iodophenyl and pentafluorophenyl analogs showed K_I values of 180 nM and 560 nM, respectively [1]. The target compound, upon reaction with aminoacetonitrile, would yield a sulfonamide bearing both fluorine and cyanomethyl groups—a specific substitution pattern not examined in the published series but predicted to combine the electronic effects of halogen substitution with the zinc-chelating cyanomethyl motif. By contrast, simple benzenesulfonyl chlorides (e.g., p-toluenesulfonyl chloride) produce sulfonamides lacking the ZBG entirely, resulting in no measurable CA inhibition.

Medicinal Chemistry Carbonic Anhydrase Inhibition Zinc-Binding Group

Higher Molecular Complexity and Hydrogen Bond Acceptor Capacity versus Simple Aryl Sulfonyl Chlorides

The target compound provides four hydrogen bond acceptors (two sulfonyl oxygens, one nitrile nitrogen, and one fluorine), compared to only three for 4-(cyanomethyl)benzenesulfonyl chloride and three for 3-fluorobenzenesulfonyl chloride [1][2][3]. The formal heavy atom count is 14, versus 13 for the non-fluorinated analog, introducing an additional heavy atom that can engage in halogen bonding or dipole interactions. The topological polar surface area (TPSA) of 66.3 Ų is identical to the non-fluorinated cyanomethyl analog but substantially larger than 3-fluorobenzenesulfonyl chloride (42.5 Ų), indicating that the cyanomethyl group, rather than the fluorine, dominates polar surface area [2][3].

Drug Discovery Fragment-Based Lead Generation Physicochemical Property Optimization

Optimal Deployment Scenarios for 4-(Cyanomethyl)-3-fluorobenzene-1-sulfonyl chloride Based on Quantitative Evidence


Synthesis of Fluorinated N-Cyanomethylsulfonamide Libraries for Carbonic Anhydrase Inhibitor Screening

The cyanomethyl group is a validated zinc-binding group for carbonic anhydrase isoforms, with N-cyanomethylsulfonamides achieving K_I values as low as 90 nM against hCA II [1]. The target compound enables the one-step construction of a 3-fluoro-4-(cyanomethyl)benzenesulfonamide scaffold upon reaction with primary amines, incorporating both the essential –CH₂CN zinc ligand and the fluorine atom for modulating binding site interactions. This scaffold cannot be generated from 4-methyl- or 4-halo-benzenesulfonyl chlorides, which lack the cyanomethyl motif altogether [1].

Precision Electrophile for SN2/SN3 Mechanistic Studies in Physical Organic Chemistry

Computational studies have demonstrated that the hydrolysis mechanism of para-substituted benzenesulfonyl chlorides shifts from concerted SN2 to stepwise SN3 pathways depending on the electron-withdrawing power of the substituent [2]. With both a meta-fluorine (σₘ = 0.34) and a para-cyanomethyl group, the target compound represents an intermediate electronic case between mono-substituted and strongly deactivated analogs, making it a valuable probe for investigating mechanistic boundaries in sulfonyl transfer reactions [2].

Agrochemical Intermediate Derived from Cyanomethyl Arylsulfonate Patents

Patent literature demonstrates that cyanomethyl arylsulfonates, generated by reacting glycolonitrile with substituted benzenesulfonyl chlorides, exhibit broad-spectrum fungicidal and bactericidal activity against plant pathogens including Rhizoctonia, Pythium, and Fusarium species [3]. The p-fluorobenzenesulfonate analog was obtained in 87% conversion, indicating high reactivity of the fluorinated sulfonyl chloride [3]. The target compound's additional cyanomethyl substituent offers a second tunable handle for optimizing agrochemical ADME properties without sacrificing the essential sulfonate ester pharmacophore [3].

Fragment-Based Drug Discovery Requiring Halogen-Bonding and High Polar Surface Area Building Blocks

The target compound's TPSA of 66.3 Ų and the presence of both fluorine (capable of orthogonal halogen bonding) and nitrile (a polar hydrogen-bond acceptor) make it a suitable fragment for assembling lead compounds where specific protein-ligand interactions are required [4]. Compared to 3-fluorobenzenesulfonyl chloride (TPSA 42.5 Ų), the target offers a 56% larger polar surface area, potentially improving solubility and reducing off-target membrane permeability in cellular assays [4][5].

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